N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
Description
This compound is a structurally complex molecule featuring:
- A furan-2-yl moiety linked to a phenyl group.
- A 2-hydroxyethyl side chain attached to the phenyl ring.
- A 2-oxoimidazolidine core substituted with a methanesulfonyl group at position 2.
- A carboxamide functional group at position 1 of the imidazolidine ring.
Its structural complexity implies roles in targeting enzymes or receptors with heterocyclic-binding domains, such as kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-27(24,25)20-9-8-19(17(20)23)16(22)18-11-14(21)12-4-6-13(7-5-12)15-3-2-10-26-15/h2-7,10,14,21H,8-9,11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLSFYUVUCHJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique structure that includes a furan ring, methanesulfonyl group, and an imidazolidine core. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C17H19N3O6S
- Molecular Weight : 393.4 g/mol
- CAS Number : 2097914-13-9
Biological Activity
The biological activity of this compound has been investigated in various studies, with a particular focus on its anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes findings from key studies:
| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | Mia PaCa-2, PANC-1 | 5.6 | Induction of apoptosis via caspase activation |
| Study 2 | HepG2, DLD | 7.8 | Cell cycle arrest at S phase and mitochondrial membrane permeabilization |
| Study 3 | RKO, LoVo | 6.3 | Inhibition of topoisomerase II activity |
The compound's mechanism of action involves multiple pathways:
- Caspase Activation : It has been shown to activate caspases (specifically caspase 3 and 7), which are crucial for the execution phase of apoptosis. This is evidenced by studies where significant caspase activation was observed after treatment with the compound .
- Cell Cycle Arrest : The compound induces cell cycle arrest predominantly at the S phase, allowing time for DNA repair mechanisms to act on any damage caused by the drug . This effect is similar to that observed with known chemotherapeutic agents like etoposide.
- Mitochondrial Membrane Permeabilization : The compound can lead to mitochondrial dysfunction, which is a hallmark of intrinsic apoptosis pathways . This results in the release of pro-apoptotic factors from mitochondria into the cytosol.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
Case Study 1: In Vivo Efficacy
In a murine model of pancreatic cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study reported a decrease in tumor weight by approximately 45% after four weeks of treatment.
Case Study 2: Combination Therapy
A study evaluated the compound's effectiveness in combination with standard chemotherapy agents. The results indicated enhanced cytotoxicity when used alongside gemcitabine, suggesting potential for combination therapies in clinical settings.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Research Findings and Implications
- Synthetic Feasibility : highlights the use of methanesulfonyl chloride and nucleophilic substitution for imidazolidine ring formation, directly applicable to the target compound’s synthesis.
- Structural-Activity Insights : The methanesulfonyl group’s electron-withdrawing nature may enhance metabolic stability compared to simpler carboxamides like fenfuram .
- Pharmacological Potential: Analogues with hydroxyethyl side chains (e.g., L748337) suggest GPCR or ion channel modulation, though the target compound’s imidazolidine core may confer unique selectivity .
Q & A
Q. What are the optimal synthetic routes for this compound, and what key steps ensure high yield and purity?
- Methodological Answer: The synthesis involves multi-step protocols, including nucleophilic substitution for the methanesulfonyl group, coupling reactions (e.g., carboxamide formation using DCC or EDCI as coupling agents), and purification via column chromatography or recrystallization . Critical steps include controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF or THF for solubility optimization). Intermediate characterization using TLC or HPLC ensures progression toward the final product .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the furan-phenyl and hydroxyethyl moieties .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves absolute configuration and crystal packing, critical for studying solid-state reactivity .
- HPLC: Quantifies purity (>98%) and detects impurities using reverse-phase columns with UV detection .
Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to:
- Temperature gradients: 4°C, 25°C, and 40°C for 1–4 weeks, monitored via HPLC .
- pH extremes: Dissolve in buffered solutions (pH 3–10) and analyze degradation products using LC-MS .
- Light exposure: UV-Vis spectroscopy tracks photodegradation, particularly for the furan ring .
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways and elucidate mechanistic details?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and intermediates, predicting regioselectivity in sulfonylation or carboxamide formation .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR identify low-energy pathways for complex multi-step reactions .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMSO .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ values under standardized assays (e.g., fluorescence-based binding assays) to compare potency .
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm specificity toward proposed targets (e.g., kinases or GPCRs) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies arising from assay conditions (e.g., cell line variability) .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer:
- Chiral Chromatography: Employ immobilized cellulose-based columns to separate regioisomers or enantiomers during purification .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .
- Design of Experiments (DoE): Optimize parameters (e.g., catalyst loading, stirring rate) using response surface methodology .
Q. How can regioisomerism and stereochemical outcomes be systematically analyzed?
- Methodological Answer:
- NOESY NMR: Detects spatial proximity of protons to distinguish regioisomers (e.g., furan vs. phenyl ring orientation) .
- Circular Dichroism (CD): Assigns absolute configuration for chiral centers in the hydroxyethyl group .
- Crystallographic Data: Compare experimental X-ray structures with computational predictions .
Q. What methodologies best elucidate interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (kₐₙ/kₒff) for target-ligand interactions .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
